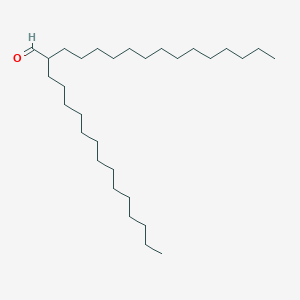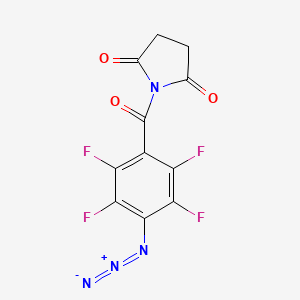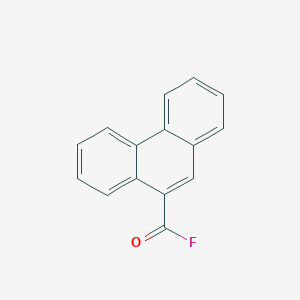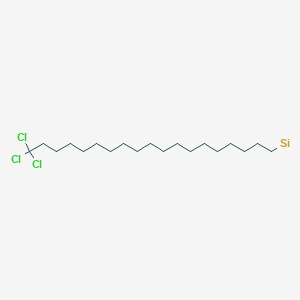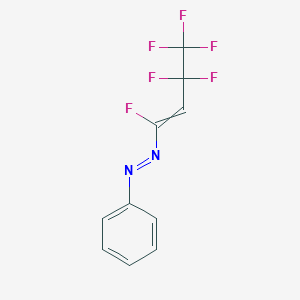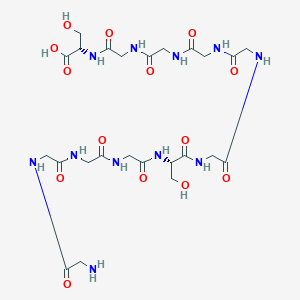![molecular formula C36H60N2+2 B14273183 1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene CAS No. 156953-91-2](/img/structure/B14273183.png)
1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene is a complex chemical compound known for its unique structure and properties. This compound is characterized by its intricate tricyclic framework and multiple double bonds, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include:
Cyclization Reactions: These reactions form the tricyclic core of the compound.
Functional Group Transformations: Introduction of double bonds and other functional groups.
Purification Steps: Techniques such as chromatography to isolate the desired product.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene can be compared with other similar compounds, such as:
2,5,8,11,14,20,23,26,29,32-Decaoxatricyclo[31.3.1.115,19]octatriaconta-1(37),15(38),16,18,33,35-hexaene-17-carboxylic acid: Another tricyclic compound with multiple double bonds.
This compound: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
156953-91-2 |
|---|---|
Molecular Formula |
C36H60N2+2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
1,18-diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,33(37),34-hexaene |
InChI |
InChI=1S/C36H60N2/c1-2-5-9-13-17-21-29-37-31-24-28-36(34-37)26-20-16-12-8-4-6-10-14-18-22-30-38-32-23-27-35(33-38)25-19-15-11-7-3-1/h23-24,27-28,31-34H,1-22,25-26,29-30H2/q+2 |
InChI Key |
DYVZFRUJFVGVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC[N+]2=CC=CC(=C2)CCCCCCCCCCCC[N+]3=CC=CC(=C3)CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


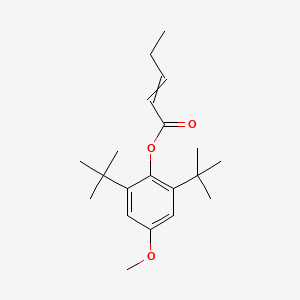

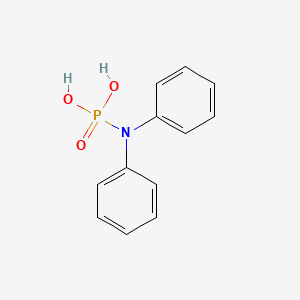
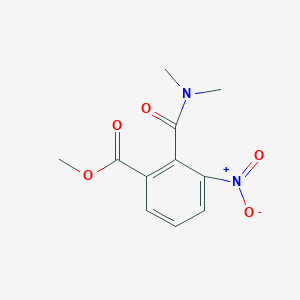
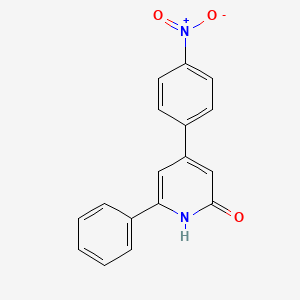
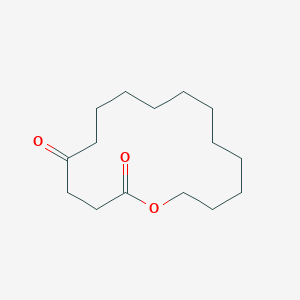

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
